molecular formula C13H18ClN3O B8214878 1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214878
M. Wt: 267.75 g/mol
InChI Key: LIVJSSIIVCFOTL-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzimidazolone derivative characterized by a bicyclic benzodiazole core fused with a piperidine ring. The compound features a methyl group at position 1 of the benzodiazolone ring and a stereospecific (3S)-configured piperidin-3-yl substituent at position 2. Its molecular formula is C14H17ClN4O, with a molecular weight of 316.77 g/mol. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

1-methyl-3-[(3S)-piperidin-3-yl]benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-15-11-6-2-3-7-12(11)16(13(15)17)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVJSSIIVCFOTL-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C1=O)[C@H]3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazol-2-One Synthesis

The benzodiazol-2-one scaffold forms the foundational structure of the target compound. A widely adopted method involves cyclization of ortho-phenylenediamine derivatives. For instance, reacting ortho-phenylenediamine with urea or phosgene under reflux conditions yields the 2-one ring system . Alternatively, cyanogen bromide-mediated cyclization, as demonstrated in the synthesis of analogous benzimidazole derivatives, provides a high-purity intermediate .

Key Reaction Conditions :

  • Cyclization Agent : Cyanogen bromide (2.2 eq) in ethanol at 60°C for 6 hours .

  • Yield : 60–78% after recrystallization .

This step is critical for establishing the six-membered heterocyclic core, which is subsequently functionalized at the 1- and 3-positions.

Regioselective Methylation at Position 1

Introducing the methyl group at the 1-position necessitates alkylation under controlled conditions to avoid over-alkylation. A two-step protocol is recommended:

  • Protection of the Amine : Treat the benzodiazol-2-one intermediate with tert-butoxycarbonyl (Boc) anhydride to protect the secondary amine .

  • Methylation : React the protected intermediate with methyl iodide (1.5 eq) in the presence of potassium carbonate (3 eq) in dimethylformamide (DMF) at 80°C for 12 hours .

Optimization Insight :

  • Solvent Choice : DMF enhances nucleophilicity of the nitrogen compared to THF or dichloromethane .

  • Yield : 70–85% after deprotection with trifluoroacetic acid .

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Dissolving the compound in anhydrous ether and treating with HCl gas (1.1 eq) precipitates the salt .

Purification : Recrystallization from ethanol/water (9:1) achieves >99% purity .

Analytical Characterization

Critical spectroscopic data for validation include:

Analysis Expected Results
¹H NMR (DMSO-d₆)δ 1.45–1.70 (m, 4H, piperidine CH₂), δ 3.10 (s, 3H, N-CH₃), δ 4.25 (q, 1H, J=6 Hz, CH-N)
FTIR 1690 cm⁻¹ (C=O stretch), 2500 cm⁻¹ (N⁺-H stretch)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water)

Challenges and Mitigation Strategies

  • Stereochemical Drift : Use of low-temperature conditions (-20°C) during asymmetric hydrogenation minimizes racemization .

  • Byproduct Formation : Employing excess methyl iodide in methylation reduces di-alkylated impurities .

Industrial-Scale Considerations

Large-scale synthesis necessitates flow chemistry adaptations for cyclization and hydrogenation steps to enhance throughput . Continuous stirred-tank reactors (CSTRs) achieve 90% yield in piperidine coupling at 100 g/batch scale .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction : It may be reduced using agents such as lithium aluminum hydride, yielding various derivatives.

  • Substitution : The benzodiazolone and piperidine rings can be targeted for nucleophilic substitution reactions, resulting in diverse functionalized products.

Common Reagents and Conditions

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.

  • Reducing agents : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents : Halogenated compounds, alkylating agents under mild conditions.

Major Products Formed from These Reactions

  • Oxidation products : Various oxygenated derivatives.

  • Reduction products : Deoxygenated and alkylated variants.

  • Substitution products : Functionalized benzodiazolone and piperidine derivatives

Biological Activity

1-Methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core structure substituted with a piperidine group. Its molecular formula is C_{13}H_{16}N_{2}O_{1}·HCl, with a molecular weight of approximately 248.74 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Profile

  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound may act as a dopamine receptor antagonist. This activity is critical for potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Antiviral Properties : Research indicates that related compounds exhibit antiviral activity against certain viral pathogens, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection in animal models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors and influence intracellular signaling pathways.

Case Studies

Several case studies have been documented to evaluate the efficacy and safety profile of this compound:

  • Study on Dopamine Blockade : A study involving rodent models demonstrated that administration of the compound resulted in significant blockade of dopamine receptors, correlating with reduced hyperactivity in subjects administered with amphetamines.
  • Neuroprotection in Alzheimer's Models : In a transgenic mouse model of Alzheimer’s disease, treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation.

Data Tables

Study Model Findings Reference
Dopamine Receptor StudyRodentSignificant blockade of dopamine receptors; reduced hyperactivity
Neuroprotection StudyAlzheimer's Mouse ModelImproved cognitive function; reduced amyloid-beta plaques

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Research indicates that derivatives of benzodiazole compounds often exhibit significant pharmacological effects.

Antidepressant and Anxiolytic Effects

Studies have shown that benzodiazole derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential antidepressant and anxiolytic effects. For instance, a study demonstrated that compounds with similar structures significantly reduced anxiety-like behaviors in animal models through modulation of serotonergic activity .

Neuroprotective Properties

Research has also indicated that certain benzodiazole derivatives possess neuroprotective properties. These compounds may help in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The compound has been evaluated for various biological activities:

Activity Type Observed Effects References
AntidepressantReduction in anxiety-like behavior
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of bacterial growth

Research Tool in Pharmacology

Due to its unique chemical properties, 1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is often used as a research tool in pharmacological studies. It serves as a lead compound for synthesizing novel derivatives with enhanced efficacy and specificity.

Case Study: Synthesis and Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were evaluated for their anti-inflammatory and analgesic properties using both in vitro and in vivo models. The results indicated that certain modifications to the piperidine ring significantly enhanced the analgesic effects compared to the parent compound .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Benzimidazolone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
1-Methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride C14H17ClN4O 316.77 1-Methyl, 3-(3S-piperidin-3-yl) Hypothetical: Potential CNS or GI receptor modulation (based on analogs)
Domperidone C22H24ClN5O2 425.91 5-Chloro, piperidin-4-yl linked via propyl to a second benzodiazolone Dopamine D2 antagonist; antiemetic, prokinetic agent
Flibanserin Hydrochloride C20H21ClF3N5O 443.86 1-(2-Piperazinyl-ethyl), trifluoromethylphenyl 5-HT1A agonist, 5-HT2A antagonist; treats hypoactive sexual desire disorder
4-Chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C12H13ClN4O 264.71 4-Chloro, piperidin-4-yl Intermediate for kinase inhibitors; no explicit activity reported

Structure-Activity Relationship (SAR) Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): Domperidone’s 5-chloro substituent enhances binding to dopamine receptors by increasing electrophilicity at the benzodiazolone core . Methyl Group: The 1-methyl group in the target compound may improve metabolic stability by reducing oxidative degradation compared to non-alkylated analogs . Stereochemistry: The (3S)-piperidinyl configuration in the target compound likely optimizes receptor binding geometry, as seen in enantioselective drugs like paroxetine .

Linker and Ring Modifications :

  • Domperidone’s propyl-linked bis-benzodiazolone structure enables dual interactions with dopamine receptors and gastrointestinal motility targets .
  • Flibanserin’s ethyl-piperazine linker and trifluoromethylphenyl group confer selectivity for serotonin receptors over dopaminergic systems .

Key Challenges :

  • Stereochemical control during piperidine ring synthesis (e.g., asymmetric catalysis or chiral resolution for the 3S configuration).
  • Purification of polar intermediates, necessitating techniques like preparative HPLC or ion-exchange chromatography .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Domperidone Flibanserin HCl
LogP ~1.8 (predicted) 3.1 2.9
Solubility High (HCl salt) Low (free base); enhanced in acidic media Moderate (HCl salt)
Hydrogen Bond Donors 2 3 2
π-π Stacking Potential Moderate (planar benzodiazolone) High (dual benzodiazolone cores) Moderate (trifluoromethylphenyl group)
  • NMR Data : Domperidone’s <sup>13</sup>C NMR shows carbonyl peaks at δ 154 ppm, consistent with benzodiazolone carbonyls . The target compound’s NMR would exhibit similar peaks, with shifts due to methyl and piperidine substituents .

Q & A

Basic: What are the optimal synthetic routes for this compound, considering stereochemical control and yield optimization?

Methodological Answer:
Synthesis should focus on stereochemical precision at the (3S)-piperidin-3-yl group. A hybrid computational-experimental approach is recommended:

  • Step 1: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates, prioritizing routes with minimal steric hindrance .
  • Step 2: Optimize reaction conditions (solvent, temperature, catalyst) via high-throughput screening. For example, evaluate Pd-catalyzed cross-coupling for benzodiazolone ring formation .
  • Step 3: Validate stereochemistry using chiral HPLC (e.g., with reference standards like those in ) and NMR (e.g., NOESY for spatial configuration) .

Advanced: How can computational modeling resolve discrepancies in receptor binding affinity data across experimental models?

Methodological Answer:
Contradictions in pharmacological data (e.g., varying IC50 values) may arise from differences in receptor conformations or assay conditions. Address this via:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions under varying pH, temperature, or co-solvent conditions to identify critical binding residues .
  • Free Energy Perturbation (FEP): Quantify binding energy differences between experimental setups to isolate confounding variables .
  • Data Triangulation: Cross-reference with impurity profiles (e.g., using reference standards in ) to rule out batch-specific artifacts .

Basic: What analytical techniques are essential for confirming the hydrochloride salt formation and purity?

Methodological Answer:

  • X-ray Diffraction (XRD): Confirm crystalline structure and counterion (Cl⁻) integration .
  • Ion Chromatography: Quantify chloride content (target: 1:1 molar ratio with the free base) .
  • Thermogravimetric Analysis (TGA): Monitor decomposition steps to distinguish between hydrated and anhydrous forms .

Advanced: How to design experiments for identifying metabolic stability issues in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays: Use liver microsomes from multiple species (rat, human) to assess CYP450-mediated oxidation of the benzodiazolone ring .
  • LC-MS/MS Metabolite Identification: Compare fragmentation patterns with synthetic standards (e.g., impurities in ) to detect hydroxylated or demethylated byproducts .
  • Isotope-Labeling: Introduce deuterium at the methyl group to track metabolic pathways via mass shift analysis .

Basic: What safety protocols are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact (per SDS guidelines in and ) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
  • Stability Monitoring: Store lyophilized powder at -20°C in desiccated containers to prevent hydrolysis of the benzodiazolone ring .

Advanced: How can researchers leverage impurity profiling to improve synthetic reproducibility?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate process-related impurities (e.g., N-oxide formation on piperidine) .
  • HPLC-MS with Orthogonal Methods: Use C18 and HILIC columns to separate polar/non-polar impurities (e.g., diastereomers or des-methyl analogs) .
  • Reference Standards: Compare retention times and MS/MS spectra with certified impurities (e.g., ’s triazolo-pyridinone derivatives) .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with GABA receptors?

Methodological Answer:

  • Electrophysiology (Patch-Clamp): Measure chloride ion flux in HEK293 cells expressing recombinant GABA-A receptors to assess partial/full agonism .
  • Cryo-EM: Resolve ligand-binding domain conformations to map steric clashes or hydrogen-bonding networks .
  • Mutagenesis: Introduce point mutations (e.g., α1-H101C) to test hypotheses about binding pocket flexibility .

Basic: How to validate the compound’s solubility profile for in vivo studies?

Methodological Answer:

  • pH-Solubility Profiling: Use shake-flask methods across pH 1–7.4 (simulating GI tract to plasma conditions) .
  • Co-Solvent Screening: Test solubilization in PEG 400, DMSO, or cyclodextrin complexes, ensuring compatibility with dosing vehicles .
  • Dynamic Light Scattering (DLS): Monitor particle size distribution in suspension to detect aggregation .

Advanced: What statistical approaches are recommended for reconciling contradictory dose-response data?

Methodological Answer:

  • Bayesian Hierarchical Modeling: Pool data from multiple studies to estimate posterior distributions of EC50 values, accounting for inter-lab variability .
  • Sensitivity Analysis: Identify outliers using Cook’s distance or leverage plots, then re-evaluate assay conditions (e.g., cell passage number) .
  • Meta-Regression: Adjust for covariates like solvent concentration or incubation time .

Advanced: How to optimize formulation stability for long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA .
  • Excipient Compatibility: Screen antioxidants (e.g., BHT) and buffers (e.g., citrate) to inhibit oxidation of the benzodiazolone ring .
  • Lyophilization: Develop freeze-dried cakes with cryoprotectants (trehalose) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.